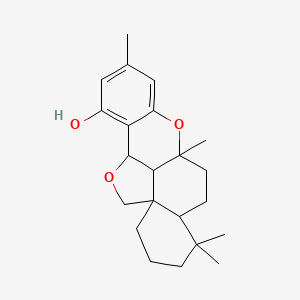

Siccanin (TN)

Description

Historical Context of Siccanin (B1681749) (TN) Discovery and Early Investigations

Siccanin was originally isolated from the culture broth of the pathogenic fungus Helminthosporium siccans, a plant pathogen. nih.govnih.gov Early research focused on its potent antifungal properties. These initial studies were crucial in identifying Siccanin as a promising lead compound for further investigation. A primary area of early research was determining its mechanism of action. It was discovered that Siccanin's antifungal effect stems from its ability to inhibit the respiratory electron transport system in fungi. nih.gov Specifically, studies on Trichophyton mentagrophytes revealed that the primary site of action is the succinate (B1194679) dehydrogenase in the terminal electron transport system. nih.gov At a concentration that inhibited 50% of fungal growth, Siccanin was found to inhibit cellular respiration more strongly than other cellular processes, such as the synthesis of nucleic acids, proteins, or cell wall components. nih.gov

Significance of Siccanin (TN) as a Natural Product in Academic Research

Natural products have historically been a cornerstone of drug discovery, providing structurally diverse chemical scaffolds that are often absent in synthetic compound libraries. nih.govnih.gov Siccanin is a prime example of a natural product with significant academic interest due to its unique pentacyclic structure and potent biological activity. nih.govacs.org Its complexity has made it a challenging and attractive target for total synthesis, a field of chemistry that aims to create natural products in the laboratory. acs.org

The significance of Siccanin extends beyond its antifungal properties. More recent research has identified it as a potent inhibitor of mitochondrial complexes in Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.netnih.gov Specifically, Siccanin acts as a dual-target inhibitor, affecting both complex II (succinate dehydrogenase) and complex III of the parasite's mitochondrial electron transport chain. nih.govresearchgate.netnih.gov This dual-action and its selectivity for the parasite's enzymes over mammalian ones make Siccanin a valuable lead compound for the development of new antimalarial drugs. nih.govnih.gov The exploration of such natural products is vital for identifying novel mechanisms to combat infectious diseases. nih.gov

Overview of Key Research Domains Pertaining to Siccanin (TN)

Research on Siccanin can be broadly categorized into three main domains: biosynthesis, total synthesis, and biological activity studies.

Biosynthesis: Understanding how Helminthosporium siccans produces Siccanin is a key research area. The proposed biosynthetic pathway is believed to commence with the cyclization of trans,trans-farnesyl pyrophosphate, which then condenses with orsellinic acid. acs.org This is followed by a series of enzymatic steps, including oxidative cyclization and decarboxylation, leading to key intermediates such as siccanochromenic acid and siccanochromene A. acs.orgrsc.org Studies using cell-free systems from the fungus have helped to support and elucidate this proposed pathway. acs.orgrsc.org

Total Synthesis: The complex, rigid, polycyclic structure of Siccanin has made it a notable target for organic chemists. The first racemic total synthesis was reported by the Yoshikoshi group. acs.orgacs.org Subsequently, biomimetic and enantioselective total syntheses of (-)-Siccanin have been achieved. acs.orgacs.org These synthetic routes often feature advanced chemical reactions, such as Pd-catalyzed asymmetric allylic alkylation and sequential radical cyclizations, to construct the intricate ring system. acs.orgacs.org The successful synthesis not only confirms the structure of Siccanin but also allows for the creation of analogues for further biological testing. acs.org

Biological Activity and Mechanism of Action: The primary biological activity of Siccanin is its inhibition of the mitochondrial electron transport chain. nih.govnih.gov In fungi, it potently and selectively inhibits succinate dehydrogenase. nih.gov In the malaria parasite Plasmodium falciparum, it inhibits both complex II and complex III. nih.govnih.gov Research has shown it to be a nanomolar inhibitor of the parasite's complex II. nih.govresearchgate.net This dual-target inhibition is a significant finding, as it could potentially be a strategy to overcome drug resistance. nih.gov

Interactive Data Table: Key Research Findings on Siccanin (TN)

| Research Domain | Organism Studied | Key Finding | Reference(s) |

|---|---|---|---|

| Discovery | Helminthosporium siccans | Isolated as a fungal metabolite. | nih.govnih.gov |

| Mechanism (Antifungal) | Trichophyton mentagrophytes | Inhibits succinate dehydrogenase in the mitochondrial electron transport system. | nih.gov |

| Mechanism (Antimalarial) | Plasmodium falciparum | Acts as a dual inhibitor of mitochondrial complex II and complex III. | nih.govresearchgate.netnih.gov |

| Biosynthesis | Helminthosporium siccans | Pathway proposed to start from farnesyl pyrophosphate and orsellinic acid. | acs.orgrsc.org |

| Total Synthesis | N/A | Achieved through racemic and enantioselective strategies. | acs.orgacs.orgacs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H30O3 |

|---|---|

Molecular Weight |

342.5 g/mol |

IUPAC Name |

(4R)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol |

InChI |

InChI=1S/C22H30O3/c1-13-10-14(23)17-15(11-13)25-21(4)9-6-16-20(2,3)7-5-8-22(16)12-24-18(17)19(21)22/h10-11,16,18-19,23H,5-9,12H2,1-4H3/t16?,18-,19?,21?,22?/m0/s1 |

InChI Key |

UGGAILYEBCSZIV-AJEXHJJASA-N |

SMILES |

CC1=CC(=C2C3C4C(CCC5C4(CCCC5(C)C)CO3)(OC2=C1)C)O |

Isomeric SMILES |

CC1=CC(=C2[C@H]3C4C(CCC5C4(CCCC5(C)C)CO3)(OC2=C1)C)O |

Canonical SMILES |

CC1=CC(=C2C3C4C(CCC5C4(CCCC5(C)C)CO3)(OC2=C1)C)O |

Synonyms |

siccanin |

Origin of Product |

United States |

Origin and Biological Context of Siccanin Tn Production

Fungal Isolation and Producer Organism Identification

The identification of the fungal source for Siccanin (B1681749) (TN) has been a key aspect of its scientific exploration.

Helminthosporium siccans as a Primary Source

Siccanin (TN) was first isolated from the fungus Helminthosporium siccans lookchem.comscispace.comnih.govsemanticscholar.orgresearchgate.netasau.ru. This discovery marked the initial understanding of Siccanin's origin. Reports indicate that Helminthosporium siccans yielded this phenolic antibiotic, which was subsequently characterized for its biological activities lookchem.comscispace.com. The compound was reported in 1962 as a potent antifungal agent, highlighting its early recognition for biological efficacy lookchem.com. The etymology of the name "Siccanin" itself is derived from its source species, Helminthosporium siccans asau.ru.

Table 1: Initial Isolation and Characterization of Siccanin (TN)

| Feature | Detail | Source Reference(s) |

| Primary Producer | Helminthosporium siccans | lookchem.comscispace.comnih.govsemanticscholar.orgresearchgate.netasau.ru |

| Discovery Year (Reported) | 1962 | lookchem.com |

| Initial Classification | Phenolic antibiotic | scispace.com |

| Key Biological Activity | Potent antifungal agent; inhibits succinate (B1194679) dehydrogenase in the terminal electron transport system | lookchem.comnih.gov |

Taxonomic and Ecological Considerations of Siccanin (TN)-Producing Fungi

Helminthosporium siccans belongs to the genus Helminthosporium, a group of fungi that are widely distributed and often associated with plants. Helminthosporium species are commonly found in soil and on plant debris ontosight.ai. They are recognized for their ability to produce a diverse array of secondary metabolites, including mycotoxins and other bioactive compounds ontosight.ai.

Taxonomically, the genus Helminthosporium has been a subject of study, with species often being plant pathogens causing leaf spots or blights annualreviews.org. Helminthosporium siccans itself has been described as a parasitic organism of rye grass scispace.combibliotekanauki.pl. The classification within the Helminthosporium genus and related genera such as Bipolaris, Drechslera, and Exserohilum is complex, with distinctions often based on conidial morphology, hilum structure, and germination patterns annualreviews.orgconnectjournals.comzobodat.at. While the primary focus remains on H. siccans for Siccanin (TN) production, the broader genus is known for its ecological roles, including pathogenicity and the production of various compounds with potential applications in agriculture as biocontrol agents ontosight.ai.

Biosynthesis of Siccanin Tn

Elucidation of Biosynthetic Pathways

The intricate pentacyclic structure of Siccanin (B1681749) suggests a sophisticated biosynthetic route, likely involving the assembly of primary metabolic precursors through a series of enzymatic transformations.

Precursor Incorporation Studies

Studies employing isotopically labeled precursors have been instrumental in mapping the origins of Siccanin's carbon skeleton. Research has indicated the incorporation of ¹³C-labeled acetates into Siccanin, suggesting that acetyl-CoA, a fundamental building block derived from carbohydrate metabolism, serves as a key precursor in its synthesis scispace.com. While not explicitly detailed in the provided snippets, the mention of "methio-" in conjunction with acetate (B1210297) incorporation studies in result scispace.com might suggest the involvement of methionine or its derivatives as another potential precursor, possibly contributing methyl groups or other structural elements. The reference to "Scheme 15 Proposed biosynthetic pathway for siccanin 262" scispace.com implies that a conceptual pathway has been proposed based on such precursor feeding experiments, though the specific details of this scheme are not available in the current search results.

Enzymatic Steps in Siccanin (TN) Formation

The precise enzymatic steps involved in the formation of Siccanin remain an area requiring further detailed investigation. Based on its complex fused pentacyclic structure (C₂₂H₃₀O₃) caymanchem.comnih.gov, Siccanin is classified as an unusual fused phenolic pentacycle toku-e.com, likely a meroterpenoid, which arises from the combination of terpenoid and polyketide or phenolic pathways. The biosynthesis of such compounds typically involves:

Scaffold Formation: Initial steps likely involve enzymes such as terpene synthases, cyclases, or polyketide synthases (PKS) to assemble the core carbon skeleton. Given the terpenoid-like features of the structure, isoprenoid precursors derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways could be involved.

Tailoring and Modification: Subsequent steps would involve various "tailoring" enzymes, including cytochrome P450 monooxygenases (P450s), methyltransferases, oxidases, and reductases, to introduce hydroxyl groups, methylations, cyclizations, and other modifications that lead to the final complex structure of Siccanin chemrxiv.orgescholarship.orgplos.org.

Without specific experimental data detailing the enzymes and reactions for Siccanin, the exact sequence and nature of these enzymatic transformations are yet to be fully elucidated.

Genetic Basis of Biosynthetic Gene Clusters

The genetic blueprint for natural product biosynthesis in fungi is typically organized into Biosynthetic Gene Clusters (BGCs) . These are contiguous regions of DNA that house genes encoding the enzymatic machinery required for the synthesis of a specific secondary metabolite plos.orgmdpi.comfrontiersin.org. Identifying the BGC responsible for Siccanin production in Helminthosporium siccans is a critical step towards understanding its genetic control.

While the general concept of BGCs and their role in fungal secondary metabolism is well-established plos.org, specific information regarding the Siccanin BGC, including the genes involved, their organization, and regulatory elements, has not been detailed in the provided search results. Research in fungal genomics and bioinformatics is increasingly focused on mining genomes for novel BGCs, which could potentially reveal the genetic basis for Siccanin biosynthesis.

Metabolic Engineering Approaches for Biosynthetic Pathway Manipulation

Metabolic engineering offers powerful tools to enhance the production of valuable natural products or to generate novel analogues. For Siccanin, potential metabolic engineering strategies could involve:

Heterologous Expression: Identifying the Siccanin BGC and expressing it in a more tractable host organism (e.g., Saccharomyces cerevisiae or Pichia pastoris) could facilitate production and manipulation the-twinkle-factory.comntnu.nonih.gov.

Pathway Optimization: Once the BGC is identified, individual genes or regulatory elements could be modified to increase the flux through the pathway, enhance enzyme activity, or alter product specificity the-twinkle-factory.comntnu.nonih.govfrontiersin.org. This might involve overexpressing key biosynthetic enzymes, deleting competing pathways, or optimizing cofactor availability.

Precursor Supply Engineering: Modifying host metabolism to increase the supply of critical precursors like acetyl-CoA or isoprenoid intermediates could also boost Siccanin yields.

Currently, specific metabolic engineering efforts targeting Siccanin production have not been detailed in the provided literature. However, the general principles applied to other fungal secondary metabolites could serve as a framework for future research aimed at improving Siccanin biosynthesis.

Mechanisms of Biological Action of Siccanin Tn

Mitochondrial Electron Transport Chain (ETC) Inhibition

The primary mechanism through which Siccanin (B1681749) exerts its biological effects involves the inhibition of the mitochondrial electron transport chain (ETC), a critical pathway for cellular energy production (ATP synthesis) in aerobic organisms. Siccanin's action disrupts the flow of electrons, leading to a cascade of detrimental effects on cellular metabolism and viability.

Siccanin has been identified as a potent inhibitor of Succinate (B1194679) Dehydrogenase, also known as Complex II or succinate-ubiquinone reductase (SQR) patsnap.comnih.govresearchgate.netpsu.edumedchemexpress.comcaymanchem.comnih.govacs.org. This enzyme plays a dual role, participating in both the citric acid cycle (by oxidizing succinate to fumarate) and the ETC (by transferring electrons to ubiquinone) patsnap.com. Its inhibition by Siccanin significantly impairs cellular respiration and energy production.

When Siccanin binds to succinate dehydrogenase, it disrupts the enzyme's catalytic activity, specifically hindering the oxidation of succinate to fumarate (B1241708) patsnap.com. This interaction blocks the transfer of electrons from succinate to ubiquinone, a crucial step in the ETC patsnap.com. Studies suggest that Siccanin's mode of action involves binding in proximity to the ubiquinone-binding site of Complex II psu.edunih.gov. This binding can occur in a mixed-type manner for quinone-dependent activity and non-competitively for succinate-dependent activity, indicating a complex interaction with the enzyme's active site psu.edunih.gov. The species-selective nature of Siccanin's inhibition of succinate dehydrogenase has been noted, with varying efficacy observed across different organisms and mitochondrial sources researchgate.netpsu.edumedchemexpress.comcaymanchem.comnih.gov.

Kinetic studies have quantified Siccanin's inhibitory potency against succinate dehydrogenase from various sources. These analyses reveal significant variations in inhibitory concentrations (IC50 values) depending on the organism or enzyme preparation.

Table 1: Siccanin Inhibition of Succinate Dehydrogenase (Complex II) Activity

| Enzyme Source/Organism | IC50 Value (μM) | Reference |

| P. aeruginosa SDH | 0.87 | psu.edumedchemexpress.comcaymanchem.comnih.govacs.org |

| P. falciparum SQR | 0.016 | mdpi.com |

| T. mentagrophytes SDH | 0.9 | researchgate.netpsu.edumedchemexpress.comcaymanchem.comnih.govacs.orgmedchemexpress.com |

| Rat Liver Mitochondria SDH | 9.3 | psu.edumedchemexpress.comcaymanchem.comnih.gov |

| E. coli SDH | 210 | psu.edumedchemexpress.comcaymanchem.comnih.gov |

| Porcine Heart Mitochondria SDH | 860 | psu.edumedchemexpress.comcaymanchem.comnih.gov |

Note: The IC50 for P. falciparum SQR activity was determined to be 0.016 μM in a biphasic inhibition model mdpi.com. Siccanin's inhibition of T. mentagrophytes growth is associated with SDH inhibition, with an IC50 of 0.9 μM for the enzyme researchgate.netcaymanchem.com.

Beyond its primary target, Complex II, Siccanin has also demonstrated inhibitory activity against Complex III (cytochrome bc1 complex) in specific organisms, notably Plasmodium falciparum nih.govmdpi.comnih.govbocsci.com. This finding suggests a broader impact on the mitochondrial respiratory chain in certain pathogenic species.

Research indicates that Siccanin acts as a dual-targeting inhibitor in Plasmodium falciparum, affecting both Complex II and Complex III nih.govmdpi.comnih.gov. While Siccanin inhibits P. falciparum Complex II at nanomolar concentrations, its inhibition of Complex III occurs in the low-micromolar range nih.govmdpi.comnih.gov. This dual action is significant for its antimalarial potential. Furthermore, studies have observed that the inhibition of P. falciparum blood-stage growth by Siccanin does not always correlate with its direct ETC inhibitory activity, suggesting the possibility of additional, as yet unidentified, mechanisms of action in parasitic systems nih.govmdpi.comresearchgate.net.

Complex III Inhibition in Specific Organisms (e.g., Plasmodium falciparum)

Cellular and Biochemical Effects in Model Organisms

The inhibition of mitochondrial respiration by Siccanin triggers a range of cellular and biochemical consequences in target organisms, which are often studied using model systems such as fungi and parasites.

The disruption of Complex II activity by Siccanin leads to a significant reduction in ATP production, creating an energy deficit within the cell patsnap.com. This energy crisis impairs essential cellular functions, ultimately contributing to cell death patsnap.com. A critical biochemical effect observed is the generation of reactive oxygen species (ROS) patsnap.com. The accumulation of succinate and other intermediates due to Complex II inhibition can result in increased ROS production. These highly reactive molecules can cause oxidative stress, damaging cellular components like lipids, proteins, and DNA, thereby exacerbating the cytotoxic effects of Siccanin patsnap.com. In fungi like Trichophyton mentagrophytes, Siccanin's primary site of action is identified as succinate dehydrogenase, leading to inhibition of succinate oxidation in the mitochondria and subsequently inhibiting fungal growth patsnap.comcaymanchem.com. The study of Siccanin's effects in these organisms serves as a model for understanding its broader biochemical impact on cellular respiration and viability.

Compound Names Mentioned:

Siccanin (TN)

Ubiquinone

Succinate

Fumarate

Atovaquone

Impact on Fungal Respiration and Cellular Functions

Siccanin is a well-established inhibitor of fungal mitochondrial Complex II, also known as succinate dehydrogenase (SDH) patsnap.comtoku-e.combioaustralis.comnih.govnih.govresearchgate.netpsu.edu. SDH is a critical enzyme that links the tricarboxylic acid (TCA) cycle to the electron transport chain, playing a vital role in cellular energy production. Siccanin disrupts this process by inhibiting the oxidation of succinate to fumarate, thereby blocking the transfer of electrons to ubiquinone patsnap.comnih.govnih.gov. This inhibition leads to a significant reduction in ATP synthesis, creating an energy deficit that impairs vital cellular functions and ultimately leads to fungal cell death patsnap.com.

Studies have shown that Siccanin's impact on fungal respiration is profound. At a concentration of 3 µg/ml, it completely inhibited the growth of Trichophyton mentagrophytes, a common cause of athlete's foot nih.govbocsci.com. The concentration required for 50% inhibition of succinate oxidation in T. mentagrophytes mitochondria was found to be approximately 0.03 µg/ml nih.gov. Furthermore, Siccanin's inhibition of respiration in intact fungal cells was more pronounced than its effects on other cellular processes, including the synthesis of nucleic acids, phospholipids, and proteins nih.gov. Beyond direct energy depletion, Siccanin's inhibition of Complex II can lead to the accumulation of succinate and other intermediates, which can promote the generation of reactive oxygen species (ROS). This oxidative stress can further damage cellular components, exacerbating the antifungal effects patsnap.com. The binding site of Siccanin on SDH is located near the quinone-binding site, contributing to its inhibitory efficacy toku-e.combioaustralis.compsu.edu.

Effects on Protozoan Parasite Metabolism (e.g., Plasmodium falciparum, Trypanosomatids)

Siccanin demonstrates significant activity against various protozoan parasites, including Plasmodium falciparum and trypanosomatids, by targeting their mitochondrial respiratory pathways.

Trypanosomatids: Siccanin is recognized as a potent and selective inhibitor of Complex II (SQR) in trypanosomatid parasites. It exhibits high efficacy against the SQR of Leishmania tarentolae (IC50 = 0.190 µM) and other trypanosomatids such as Trypanosoma cruzi (IC50 = 1.48 µM), Trypanosoma brucei (IC50 = 0.368 µM), and Leishmania donovani (IC50 = 1.17 µM) researchgate.netresearchgate.net. This activity translates to in vitro growth inhibition of major trypanosomatid parasites, with IC50 values ranging from 0.7 to 13 µM, positioning Siccanin as a potential broad-spectrum therapeutic candidate against these pathogens researchgate.netresearchgate.net. Interestingly, in Eimeria tenella, Siccanin demonstrated inhibition of Complex II-III activity but not SQR activity, suggesting Complex III might be its primary target in this specific parasite mdpi.com.

Investigation of Off-Target Effects and Selectivity over Mammalian Enzymes

A key characteristic of Siccanin is its remarkable selectivity for parasitic and fungal enzymes over their mammalian counterparts. Siccanin has been shown to be ineffective or significantly less effective against mammalian respiratory chain complexes, including Complex I, II, and III, even at high concentrations bocsci.comnih.gov. Specifically, it demonstrated high selectivity against P. falciparum Complex II, with selectivities exceeding 57,400-fold for one phase of inhibition and over 0.93-fold for another, compared to mammalian enzymes nih.gov. Similarly, its selectivity against P. falciparum Complex III over mammalian Complex III was greater than 60-fold nih.gov.

Further investigations revealed Siccanin's differential activity across various species. It effectively inhibited SDH enzymes from Pseudomonas aeruginosa, Pseudomonas putida, and mitochondria of rats and mice, but was significantly less effective against enzymes from Escherichia coli, Corynebacterium glutamicum, and porcine mitochondria researchgate.netpsu.edu. The IC50 against porcine SQR was 861 µM, yielding a selectivity index of up to 4,500-fold when compared to parasite SQR, underscoring its potential for targeted therapy with minimal host toxicity researchgate.net. This species-selective inhibition of SDH is a unique attribute among SDH inhibitors and provides a promising avenue for the development of novel chemotherapeutics toku-e.combioaustralis.comresearchgate.netpsu.edu.

Despite its general selectivity, Siccanin has shown some cytotoxicity in mammalian cell lines, such as DLD-1 (human colorectal adenocarcinoma) and HDF (human dermal fibroblasts), with EC50 values of 34.2 µM and 16.1 µM, respectively nih.gov. This suggests that Siccanin might interact with targets other than ETC enzymes in human cells, warranting further investigation for optimal therapeutic development nih.gov.

Exploration of Non-ETC Related Mechanisms of Action

While Siccanin's primary known mechanism involves the inhibition of mitochondrial Complex II and, in some cases, Complex III, evidence suggests that its effects on parasite growth may extend beyond these direct impacts on the electron transport chain. In Plasmodium falciparum, the observed growth inhibition did not consistently correlate with the degree of ETC inhibition, and the emergence of resistant strains indicated potential alternative mechanisms of action bocsci.comnih.govresearchgate.netnih.govmdpi.comresearchgate.net. The lack of rescue from growth inhibition by succinate or fumarate further supports that its impact on parasite proliferation might not be solely attributable to the direct blocking of Complex II activity researchgate.netresearchgate.net. The observed cytotoxicity in mammalian cells also points towards potential interactions with non-ETC targets within host cells, although the precise nature of these mechanisms remains to be fully elucidated nih.gov.

Data Tables

Table 1: Siccanin Inhibition of Mitochondrial Complex II (Succinate Dehydrogenase) Across Different Organisms

| Organism/Species | Organism Type | IC50 (µM) | Reference(s) |

| Trichophyton mentagrophytes | Fungus | ~0.09 (mitochondria) | nih.govresearchgate.net |

| Escherichia coli | Bacteria | >210 | researchgate.net |

| Corynebacterium glutamicum | Bacteria | Ineffective/less effective | researchgate.net |

| Pseudomonas aeruginosa | Bacteria | 0.87 - 0.9 | researchgate.net |

| Pseudomonas putida | Bacteria | Effective | researchgate.net |

| Leishmania tarentolae | Protozoa | 0.190 | researchgate.netresearchgate.net |

| Trypanosoma brucei | Protozoa | 0.368 | researchgate.netresearchgate.net |

| Leishmania donovani | Protozoa | 1.17 | researchgate.netresearchgate.net |

| Trypanosoma cruzi | Protozoa | 1.48 | researchgate.netresearchgate.net |

| Plasmodium falciparum | Protozoa | 0.016 (phase 1), 8.93 (phase 2) / 8.4 (growth) | nih.govmdpi.comresearchgate.net |

| Rat | Mammal | Not inhibited at high conc. / Effective | researchgate.netnih.gov |

| Mouse | Mammal | Effective | researchgate.net |

| Porcine | Mammal | Ineffective/less effective / 861 | researchgate.net |

Table 2: Siccanin Inhibition of Mitochondrial Complex III

| Organism/Species | IC50 (µM) | Reference |

| Plasmodium falciparum | 8.39 | nih.gov |

Table 3: Siccanin Cytotoxicity in Mammalian Cell Lines

| Cell Line | EC50 (µM) | Reference |

| DLD-1 (Human colorectal adenocarcinoma) | 34.2 ± 2.73 | nih.gov |

| HDF (Human Dermal Fibroblasts) | 16.1 ± 1.21 | nih.gov |

Structure Activity Relationship Sar Studies of Siccanin Tn

Identification of Key Structural Moieties for Biological Activity

Siccanin's biological activity is primarily attributed to its ability to mimic ubiquinone, a natural substrate of succinate (B1194679) dehydrogenase researchgate.netnih.gov. This mimicry allows it to bind to the ubiquinone-binding site (Qp site) of the enzyme, thereby inhibiting electron transfer researchgate.net. Key structural features contributing to this activity and its selectivity include:

Species-Specific Inhibition: A significant SAR observation for Siccanin (B1681749) is its differential inhibition across various species. It potently inhibits SDH from organisms such as Pseudomonas aeruginosa, P. putida, and mammalian mitochondria (mouse, rat), but exhibits significantly reduced or no activity against enzymes from Escherichia coli, Corynebacterium glutamicum, or porcine mitochondria researchgate.netmedchemexpress.commdpi.com. This selectivity is a direct consequence of subtle structural differences in the Qp site of SDH across different species, to which Siccanin's specific molecular shape and electronic properties are finely tuned.

Design and Synthesis of Siccanin (TN) Analogues for SAR Elucidation

While extensive SAR studies specifically detailing numerous synthesized Siccanin analogues are not widely published in the provided literature, the general approach involves modifying its core structure to probe the importance of different moieties. Research on related drimane (B1240787) hydroquinones and terpenes has focused on synthesizing diverse derivatives to explore their biological activities and establish SAR nih.govresearchgate.netchemrxiv.org. These efforts aim to identify simplified structures or modified analogues with enhanced potency, improved selectivity, or altered pharmacological profiles.

The synthesis of analogues often involves strategies to alter the lipophilic tail, the hydroquinone (B1673460) segment, or the linkage between them nih.gov. For instance, modifications to the terpenoid backbone or the introduction of different substituents on the aromatic ring can significantly impact binding affinity and species selectivity. The synthesis of (-)-Siccanin itself, achieved through enantioselective methods, underscores the importance of stereochemistry in its activity researchgate.net.

Table 1: Species-Selective Inhibition of Succinate Dehydrogenase by Siccanin

| Organism/Mitochondria Source | Siccanin IC50 (µM) | Relative Potency |

| Pseudomonas aeruginosa | 0.9 | High |

| Pseudomonas putida | < 1 | High |

| Mouse mitochondria | 9 | Moderate |

| Rat mitochondria | 19 | Moderate |

| Escherichia coli | 210 | Low |

| Corynebacterium glutamicum | > 860 | Very Low |

| Porcine mitochondria | 860 | Low |

Note: Data compiled from various sources researchgate.netmedchemexpress.commdpi.com. Specific experimental conditions may vary.

This table highlights how structural features of Siccanin lead to differential inhibition of succinate dehydrogenase across various species, demonstrating a key aspect of its SAR.

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the biological activity of many natural products and synthetic drugs, including those targeting enzymes like succinate dehydrogenase nih.govnih.govlifechemicals.com. The precise three-dimensional arrangement of atoms in a molecule dictates its fit within a chiral biological environment, such as an enzyme's active site.

The synthesis of (-)-Siccanin has been achieved through enantioselective routes, emphasizing the importance of its specific stereochemical configuration for its potent antifungal activity researchgate.net. While detailed comparative studies of Siccanin's stereoisomers are not extensively detailed in the provided snippets, the general principle holds true: different enantiomers or diastereomers of a chiral molecule can exhibit vastly different potencies, selectivities, and even mechanisms of action nih.govlifechemicals.com. For instance, in related systems, modifications at specific stereocenters have been shown to dramatically alter biological activity, underscoring the need to control stereochemistry during analogue synthesis to optimize therapeutic potential nih.gov.

Computational Chemistry Approaches in SAR Analysis

Computational chemistry offers powerful tools to complement experimental SAR studies by predicting molecular interactions, guiding analogue design, and elucidating mechanisms of action. For Siccanin, computational approaches can provide atomic-level insights into its binding to succinate dehydrogenase.

Molecular Docking: This technique is used to predict the binding mode and affinity of Siccanin and its potential analogues within the active site of SDH. By simulating the interaction, researchers can identify key amino acid residues involved in binding and understand how structural modifications might affect this interaction researchgate.netresearchgate.netmdpi.comchalmers.seacs.org. Docking studies can help rationalize the observed species selectivity by revealing differences in the binding pocket geometry or amino acid composition across species.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of Siccanin analogues (or related SDH inhibitors), QSAR models can identify physicochemical descriptors (e.g., lipophilicity, electronic properties, molecular size) that are predictive of inhibitory potency or selectivity researchgate.netacs.orgmdpi-res.comuni-bonn.demedchemica.com. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics Simulations: These simulations provide a dynamic view of ligand-protein interactions over time, offering insights into the stability of the Siccanin-SDH complex and conformational changes that may occur upon binding. This dynamic information can be crucial for understanding the mechanism of inhibition and for designing more robust inhibitors researchgate.netuni-bonn.de.

These computational methods collectively enable a deeper understanding of Siccanin's SAR, facilitating the design of novel compounds with improved therapeutic profiles by leveraging structure-based and data-driven approaches uni-bonn.deoncodesign-services.comcresset-group.comnih.gov.

Compound Name List:

Siccanin (TN)

Promysalin

Puupehedione

15-α-methoxypuupehenol

(+)-Puupehenone

(+)-Sclareolide

(+)-Chromazonarol

Yahazunol

(+)-Albaconol

(+)-Neoalbaconol

Amlexanox

Crizotinib

Lorlatinib

Tofacitinib

Salinomycin (SAL)

Crizotinib

Lorlatinib

Tofacitinib

Synthetic Methodologies for Siccanin Tn and Analogues

Total Synthesis Strategies for Siccanin (B1681749) (TN)

The total synthesis of Siccanin has been approached through various strategies, aiming for efficiency, stereocontrol, and, in some cases, biomimicry.

Biomimetic Synthetic Approaches

Biomimetic strategies are particularly valuable as they often provide insights into the natural biosynthesis of complex molecules while offering concise synthetic routes. One notable biomimetic total synthesis of (-)-Siccanin was achieved by Trost and colleagues, which mimicked the proposed biosynthetic pathway bocsci.comacs.orgnih.govresearchgate.net. This approach featured two key sequential radical cyclizations:

Ti(III)-mediated radical cyclization: This step was crucial for constructing the B-ring of Siccanin bocsci.comacs.orgnih.gov.

Suarez reaction: This reaction was employed to establish the tetrahyrofuran ring bocsci.comacs.orgnih.gov.

The chiral chroman moiety was constructed using palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol (B47542) trisubstituted allyl carbonates acs.orgnih.govresearchgate.net. This biomimetic route not only provided an enantioselective synthesis of (-)-Siccanin but also allowed for the synthesis of other related compounds, such as siccanochromenes A, B, E, F, and the methyl ether of siccanochromene C, thereby shedding light on the biosynthesis of this family of compounds acs.orgnih.govresearchgate.net.

Enantioselective Synthetic Routes

Achieving enantioselectivity is paramount in the synthesis of natural products like Siccanin, given its biological activity is often stereospecific. The biomimetic approach described above is inherently enantioselective due to the use of palladium-catalyzed asymmetric allylic alkylation (AAA) bocsci.comacs.orgnih.govresearchgate.net. This method allows for the precise control of stereochemistry in the formation of the chroman core.

Another strategy for enantioselective synthesis involved a domino Wacker/carbonylation/methoxylation reaction, which efficiently formed the chroman ring with a quaternary stereogenic center with high enantiomeric excess (ee) researchgate.netresearchgate.net. The pendant cyclohexyl moiety was then introduced through a two-step aldol (B89426) condensation.

Development of Synthetic Routes for Siccanin (TN) Derivatives

Beyond the total synthesis of Siccanin itself, research has also focused on developing synthetic routes for its derivatives and related compounds, such as siccanochromenes acs.orgnih.govresearchgate.netresearchgate.net. These efforts aim to explore structure-activity relationships and discover new bioactive molecules.

For instance, Trost and coworkers synthesized several siccanin family members, including siccanochromenes A, B, E, F, and the methyl ether of siccanochromene C, as part of their studies to understand the biosynthesis of these compounds acs.orgnih.govresearchgate.net. These synthetic endeavors often build upon the methodologies developed for the total synthesis of Siccanin, adapting them to create structural variations.

A review of siccanin-related drimane (B1240787) meroterpenoids highlights divergent synthetic strategies employed to access these compounds, facilitating antifungal investigations and leading to the discovery of new antifungal leads researchgate.net. These methods often feature tolerance of challenging functional groups and utilize mild conditions with catalytic systems, enabling the scalable synthesis of diversifiable advanced intermediates for late-stage functionalizations researchgate.net.

Advanced Chemical Synthesis Techniques Employed

Several advanced chemical synthesis techniques have been instrumental in the successful synthesis of Siccanin and its analogues:

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This technique is central to establishing the chiral chroman moiety with high enantioselectivity bocsci.comacs.orgnih.govresearchgate.net.

Radical Cyclizations: Both Ti(III)-mediated radical cyclization and Suarez reactions have been employed to construct key ring systems, such as the B-ring and the tetrahyrofuran ring, respectively bocsci.comacs.orgnih.gov.

Domino Reactions: Enantioselective domino Wacker/carbonylation/methoxylation reactions have been utilized to efficiently form the chroman ring and introduce quaternary stereogenic centers researchgate.netresearchgate.net.

Nickel Catalysis: Nickel catalytic systems have been employed for transformations, demonstrating tolerance of challenging functional groups under mild conditions, facilitating scalable synthesis of intermediates researchgate.net.

These advanced techniques underscore the sophistication of modern organic synthesis in tackling complex natural products.

Research Methodologies and Analytical Approaches in Siccanin Tn Studies

In Vitro Enzyme Activity Assays and Kinetic Measurements

In vitro enzyme activity assays and kinetic measurements are fundamental to understanding how Siccanin (B1681749) interacts with its molecular targets at a biochemical level. These studies aim to quantify the compound's inhibitory or activating effects on specific enzymes and to determine the parameters that govern these interactions.

Siccanin has been extensively studied for its inhibitory effects on mitochondrial electron transport chain (ETC) complexes, particularly Complex II (Succinate-Ubiquinone Reductase, SQR). Research has demonstrated that Siccanin is a potent and selective inhibitor of trypanosomatid SQR, with reported IC50 values as low as 190 nM for Leishmania tarentolae SQR researchgate.net. Further investigations revealed that Siccanin exhibits mixed-type inhibition against the quinone site of SQR, with kinetic parameters Ki1 of 39 nM and Ki2 of 102 nM researchgate.net. This compound also inhibits Complex III in the low-micromolar range researchgate.netmdpi.comresearchgate.net.

The methodologies for these assays typically involve monitoring the consumption of substrates or the production of products over time using spectrophotometric methods. For instance, enzyme activity can be measured by observing the reduction of electron acceptors like 2,6-dichlorophenolindophenol (DCIP) or by monitoring changes in absorbance at specific wavelengths, such as 410 nm when using p-nitrophenyl acetate (B1210297) as a substrate for esterase activity bmglabtech.comnih.govtipbiosystems.com. Kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity) are often calculated using enzyme kinetics models, such as Michaelis-Menten or Lineweaver-Burk plots, to describe the enzyme's affinity for its substrate and its catalytic efficiency bmglabtech.comnih.gov. These assays are performed under controlled conditions, often in a microplate reader format, allowing for high-throughput screening and detailed kinetic analysis bmglabtech.comtipbiosystems.comdatabiotech.co.il.

Data Table 1: In Vitro Enzyme Inhibition and Parasite Growth Inhibition by Siccanin

| Target/Organism | Assay Type | IC50 / Ki Value | Notes | Source(s) |

| LtSQR (Leishmania tarentolae) | Enzyme inhibition | 190 nM | Selective inhibitor of Trypanosomatid Complex II (Succinate-Ubiquinone Reductase) | researchgate.net |

| T. cruzi SQR | Enzyme inhibition | ≤ 0.368 μM | Species-specific inhibition | researchgate.net |

| T. brucei SQR | Enzyme inhibition | ≤ 0.368 μM | Species-specific inhibition | researchgate.net |

| L. donovani SQR | Enzyme inhibition | ≤ 0.368 μM | Species-specific inhibition | researchgate.net |

| P. falciparum SQR | Enzyme inhibition | ≤ 0.368 μM | Species-specific inhibition | researchgate.net |

| P. falciparum Complex III | Enzyme inhibition | 8.39 ± 2.92 μM | Inhibition in the low-micromolar range | mdpi.com |

| P. falciparum (growth) | Cellular bioactivity assay | 8.4 μM | Growth inhibition of the blood stage | mdpi.comresearchgate.net |

| Trypanosomatid parasites (growth) | Cellular bioactivity assay | 0.7–13 μM | In vitro growth inhibition across clinically relevant forms | researchgate.net |

| Porcine SQR | Enzyme inhibition | Negligible inhibition | Selectivity index: 4,500-fold over porcine SQR | researchgate.net |

Data Table 2: Kinetic Interaction of Siccanin with Quinone Site

| Target Interaction | Inhibition Type | Parameter | Value | Notes | Source(s) |

| Quinone Site | Mixed-type | Ki1 | 39 nM | Kinetic parameters describing interaction with the quinone site | researchgate.net |

| Quinone Site | Mixed-type | Ki2 | 102 nM | Kinetic parameters describing interaction with the quinone site | researchgate.net |

Cellular Bioactivity Assays in Microbial and Parasitic Models

Cellular bioactivity assays are employed to evaluate the efficacy of Siccanin against whole organisms, particularly microbial and parasitic pathogens. These assays provide a more direct measure of the compound's impact on living systems compared to isolated enzyme studies.

Siccanin has demonstrated significant in vitro growth inhibitory effects against various protozoan parasites. It has shown efficacy against clinically relevant forms of major trypanosomatid parasites, including Trypanosoma cruzi, Trypanosoma brucei, and Leishmania donovani, with reported IC50 values ranging from 0.7 to 13 μM researchgate.net. Furthermore, Siccanin has been investigated for its antimalarial activity, inhibiting the growth of Plasmodium falciparum blood stages with an IC50 of 8.4 μM mdpi.comresearchgate.net. While the precise mechanisms are still under investigation, these cellular assays confirm Siccanin's broad-spectrum antiparasitic potential. These studies typically involve culturing the target organisms (e.g., parasites, bacteria, fungi) in the presence of varying concentrations of Siccanin and then quantifying their growth or viability using methods such as microscopy, metabolic assays, or flow cytometry researchgate.netmdpi.comfrontiersin.org.

Preclinical in vivo Models for Efficacy Evaluation (Non-human, Non-clinical)

Preclinical in vivo models are essential for assessing the therapeutic potential and efficacy of drug candidates in a complex biological system before human trials. These models aim to mimic disease states in non-human organisms to evaluate how a compound performs in terms of absorption, distribution, metabolism, excretion, and therapeutic effect.

Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization and Quantification

Advanced spectroscopic and chromatographic techniques are indispensable for the precise characterization, identification, and quantification of chemical compounds like Siccanin. These methods provide detailed information about a molecule's structure, purity, and concentration.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, are routinely used to elucidate the molecular structure of Siccanin. NMR provides detailed information about the arrangement of atoms and functional groups within the molecule fiveable.memdpi.com. IR spectroscopy identifies characteristic functional groups based on their vibrational frequencies, while UV-Vis spectroscopy can detect chromophores and conjugated systems fiveable.memdpi.com. Mass spectrometry, often coupled with chromatography, is crucial for determining the molecular weight and elemental composition of Siccanin, aiding in its identification and confirmation fiveable.memdpi.comiltusa.commdpi-res.com.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are vital for separating Siccanin from complex mixtures, assessing its purity, and quantifying its concentration fiveable.memdpi.comiltusa.com. HPLC, often coupled with mass spectrometry (LC-MS/MS), offers high resolution and sensitivity, making it a powerful tool for both qualitative identification and quantitative analysis of Siccanin in various matrices mdpi.commdpi-res.com. These techniques are foundational in drug discovery for purifying compounds, monitoring synthesis pathways, and ensuring the quality of active pharmaceutical ingredients iltusa.com. Spectroscopic data analysis, combined with chromatographic separation, has been instrumental in the initial identification and characterization of Siccanin mdpi.comscispace.com.

Molecular Biology and Genetic Engineering Techniques for Target Validation

Molecular biology and genetic engineering techniques play a critical role in validating potential drug targets and understanding the precise molecular mechanisms by which compounds like Siccanin exert their effects. These methods allow researchers to manipulate genes and cellular pathways to confirm the role of specific targets in disease processes or drug action.

Techniques such as CRISPR-Cas9 gene editing have revolutionized target validation by enabling precise and efficient modification of the genome. This technology can be used to create loss-of-function or gain-of-function studies, allowing researchers to knock out or overexpress specific genes to observe the phenotypic consequences crownbio.combiocompare.com. By systematically altering genes or pathways implicated in the biological activity of Siccanin, researchers can confirm whether these genes are indeed the targets responsible for the observed effects. For example, if Siccanin inhibits a specific enzyme, genetic engineering can be used to reduce the expression of the gene encoding that enzyme to see if the cellular response to Siccanin is altered or abolished. This approach helps to narrow down potential targets and increase confidence in their role in mediating the drug's action crownbio.combiocompare.com. Genetic engineering also facilitates the creation of relevant cellular and animal models that can be used to study disease phenotypes and screen compounds, thereby aiding in the validation process crownbio.combiocompare.comnumberanalytics.comlibretexts.org.

Computational and Structural Biology Methods (e.g., Molecular Docking, Protein Crystallography)

Computational and structural biology methods provide atomic-level insights into molecular interactions, complementing experimental data and guiding drug discovery efforts. These techniques are vital for understanding how Siccanin binds to its target proteins and for predicting its efficacy and potential modifications.

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand (like Siccanin) to a target macromolecule (typically a protein) scripps.eduredalyc.orgopenaccessjournals.com. By simulating the interaction between Siccanin and its presumed target proteins (e.g., Complex II subunits), molecular docking can provide atomistic details about binding modes, identify key interacting residues, and help in the rational design of more potent or selective analogs scripps.eduredalyc.orgopenaccessjournals.com. These simulations often employ molecular mechanics force fields and can account for protein flexibility to improve prediction accuracy redalyc.org.

Protein crystallography, specifically X-ray crystallography, provides high-resolution three-dimensional structures of proteins, which are essential for structure-based drug design (SBDD) nih.govnih.gov. When combined with molecular docking, crystallographic data can validate predicted binding poses and reveal detailed information about the protein-ligand complex nih.govnih.gov. While specific crystal structures of Siccanin bound to its targets may not be universally published, the methodologies of protein crystallography and molecular docking are standard tools used in the field to understand how compounds interact with their biological targets, contributing to the elucidation of Siccanin's mechanism of action and guiding future drug development scripps.edunih.govnih.gov.

Future Research Directions and Translational Perspectives

Expanding the Scope of Biological Target Identification for Siccanin (B1681749) (TN)

The primary known target of Siccanin is mitochondrial complex II, also known as succinate (B1194679) dehydrogenase (SQR). researchgate.netnih.gov Siccanin has been shown to be a species-selective SQR inhibitor, potently affecting the enzyme from organisms like Pseudomonas aeruginosa, various fungi, and trypanosomatids, while showing less activity against mammalian counterparts like those from porcine heart mitochondria. researchgate.net This selectivity provides a powerful starting point for research, but the full spectrum of its biological targets remains an area ripe for exploration.

Recent studies in Plasmodium falciparum, the parasite responsible for malaria, have revealed that Siccanin is a dual-target inhibitor, affecting both mitochondrial complex II and complex III. researchgate.netnih.govnih.gov Intriguingly, the growth inhibition of the parasite's blood stage did not directly correlate with the inhibition of these mitochondrial complexes, suggesting the existence of a third, yet unidentified, mechanism of action or biological target essential for parasite survival. nih.govnih.govmdpi.com

Future research should prioritize the identification of these additional targets. Modern chemical biology techniques could be leveraged for this purpose. Methodologies such as:

Affinity-based proteomics: Using a derivatized Siccanin molecule as a "bait" to capture and identify binding partners from cell lysates.

Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a protein's stability increases upon binding to a small molecule ligand, making it less susceptible to proteolysis. medchemexpress.com

Genetic screening: Employing techniques like CRISPR-Cas9 based screens in model organisms to identify gene knockouts that confer resistance or hypersensitivity to Siccanin, thereby implicating the gene products as potential targets or pathway components.

Identifying the complete target portfolio of Siccanin will provide a more comprehensive understanding of its mode of action and unlock its full potential as a specific probe for various cellular processes.

Strategies for Overcoming Resistance Mechanisms in Model Organisms

The emergence of drug resistance is a significant challenge in antimicrobial and antiparasitic research. mdpi.com While widespread resistance to Siccanin has not been extensively documented, proactive research into potential resistance mechanisms and strategies to overcome them is crucial. General mechanisms of antifungal resistance include modification of the drug target, reduction of intracellular drug concentration via efflux pumps, and metabolic bypass pathways. mdpi.comejgm.co.ukreviberoammicol.com

In the context of Siccanin, several research strategies could be pursued:

Target Modification Studies: Research could focus on generating resistant mutants of susceptible organisms (e.g., yeast, P. aeruginosa) in the laboratory. Sequencing the SQR genes (or other identified target genes) of these resistant strains would reveal specific mutations that prevent Siccanin binding. This knowledge is fundamental for designing next-generation analogs that can evade this type of resistance.

Inhibitor Synergy: Investigating the combination of Siccanin with other inhibitors could reveal synergistic effects. For instance, combining Siccanin with compounds that block efflux pumps could restore its activity against a resistant strain that relies on this mechanism.

Analog Development: As Siccanin has a dual-target profile in some organisms, this could inherently be a strategy against the rapid development of resistance, as the organism would need to develop mutations in two separate targets simultaneously. nih.govnih.gov Future synthetic efforts could focus on creating analogs that maintain this dual-target activity or even possess additional targets.

Interestingly, studies on P. falciparum strains resistant to other mitochondrial inhibitors did not show cross-resistance to Siccanin, indicating its distinct binding site or mechanism, which is a promising feature for fundamental research. nih.govnih.gov

Optimization of Biosynthetic Pathways for Enhanced Production or Novel Analogues

The complex structure of Siccanin makes its chemical synthesis challenging, although a total synthesis has been achieved. researchgate.net For sustainable and scalable production, optimizing its natural biosynthetic pathway in Helminthosporium siccans or transferring it to a more tractable host organism like Saccharomyces cerevisiae or Escherichia coli presents a promising research direction.

Future research in this area could involve:

Pathway Elucidation: Fully mapping the enzymatic steps and genetic clusters responsible for Siccanin biosynthesis in its native producer.

Metabolic Engineering: Using synthetic biology tools to engineer the host organism for higher yields. This could involve overexpressing key enzymes, knocking out competing metabolic pathways, and optimizing fermentation conditions. nih.gov

Precursor-Directed Biosynthesis: Supplying the fermentation culture with synthetic precursors or substrate analogs to be incorporated by the biosynthetic machinery, leading to the creation of novel Siccanin derivatives with potentially improved or different activities.

Cell-Free Synthesis: Reconstituting the biosynthetic pathway in vitro using purified enzymes to produce Siccanin and its analogs, allowing for precise control over the process.

Development of Siccanin (TN) as a Research Probe for Mitochondrial Function

The mitochondrion is a central hub for cellular metabolism and signaling. thermofisher.com Siccanin's specific and species-selective inhibition of mitochondrial complex II makes it an excellent molecular probe for dissecting mitochondrial function. researchgate.netcaymanchem.com

Future applications in this domain include:

Fluorescent Tagging: Synthesizing fluorescently labeled Siccanin derivatives could allow for the visualization of its accumulation within mitochondria and its interaction with target proteins in living cells, providing spatial and temporal information about its activity.

Probing Mitochondrial Membrane Potential: As complex II is a key component of the electron transport chain which generates the mitochondrial membrane potential (ΔΨm), inhibitors like Siccanin can be used to study the downstream effects of dissipating this potential. thermofisher.comnih.gov It can serve as a tool to investigate the link between complex II function and other mitochondrial processes like ATP synthesis, reactive oxygen species (ROS) production, and calcium homeostasis.

By using Siccanin as a targeted inhibitor, researchers can gain more precise insights into the intricate workings of mitochondria in both health and disease models, without the confounding effects of more general metabolic inhibitors.

Potential in Fundamental Antimicrobial and Antiparasitic Research (excluding clinical applications)

Siccanin's potent activity against a range of fungi and protozoan parasites makes it a valuable tool for fundamental research aimed at understanding the unique biology of these organisms. researchgate.netcaymanchem.com Its utility lies not in its direct clinical application, but in its ability to exploit differences between the pathogen and the host.

Key research areas include:

Exploiting Parasite-Specific Metabolism: Siccanin is a potent inhibitor of SQR in trypanosomatids (Trypanosoma and Leishmania species) and Plasmodium falciparum. researchgate.netresearchgate.net The SQR complexes in these parasites have distinct subunit compositions compared to their mammalian hosts, which Siccanin selectively targets. researchgate.net This makes Siccanin a perfect tool to study why these parasite enzymes are different and how their inhibition affects parasite viability, particularly in different life cycle stages (e.g., mosquito vs. blood stage in Plasmodium). researchgate.netnih.gov

Understanding Fungal Respiration: Siccanin's established antifungal activity, for example against the dermatophyte Trichophyton mentagrophytes, is linked to the inhibition of mitochondrial succinate oxidation. caymanchem.com It can be used as a standard inhibitor to investigate the role of respiratory processes in fungal pathogenesis and development.

Bactericidal Mechanisms: In bacteria like P. aeruginosa, Siccanin's inhibition of SQR is a key part of its bactericidal effect. researchgate.net Since the TCA cycle and electron transport chain are central to bacterial metabolism, Siccanin can be used to probe how pathogenic bacteria adapt their metabolism in different environments, such as within a biofilm.

The species selectivity of Siccanin is its greatest asset in this context, providing a molecular scalpel to dissect pathogen-specific pathways that could be the focus of future therapeutic strategies. researchgate.net

Q & A

Q. What are the primary analytical techniques for confirming the identity and purity of Siccanin (TN) in synthetic samples?

Siccanin’s identity and purity are typically confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Researchers should cross-reference spectral data with published benchmarks in peer-reviewed journals (e.g., Journal of Antibiotics) and ensure experimental protocols align with standardized methods for natural product characterization .

Q. How can researchers optimize Siccanin (TN) synthesis to improve yield while minimizing byproducts?

Yield optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst load) using design of experiments (DoE) frameworks. For example, a 2024 study in Organic Letters demonstrated a 35% yield increase by employing microwave-assisted synthesis under inert conditions. Researchers should document iterative trials in supplementary materials and validate reproducibility across independent labs .

Q. What recent advancements in Siccanin (TN) bioactivity studies address gaps in antimicrobial mechanism understanding?

Recent studies (2023–2025) employ omics approaches (transcriptomics, proteomics) to map Siccanin’s interaction with fungal membranes. A 2024 Antimicrobial Agents and Chemotherapy paper identified disruption of ergosterol biosynthesis as a key mechanism. Researchers should prioritize comparative studies using mutant fungal strains to isolate target pathways .

Advanced Research Questions

Q. How can contradictory findings in Siccanin (TN)’s cytotoxicity profiles across cancer cell lines be reconciled?

Discrepancies often arise from variations in cell culture conditions (e.g., serum concentration, hypoxia) or assay sensitivity. A 2025 meta-analysis in ChemBioChem proposed standardized cytotoxicity protocols, including IC₅₀ normalization to ATP levels and cross-validation via orthogonal assays (e.g., apoptosis markers). Researchers should conduct sensitivity analyses to isolate confounding variables .

Q. What experimental designs are critical for evaluating Siccanin (TN)’s synergistic effects with existing antifungals?

Fractional inhibitory concentration index (FICI) assays and checkerboard titrations are gold standards. A 2023 study in mBio highlighted enhanced efficacy of Siccanin with azoles when administered sequentially (24-hour delay). Researchers must include negative controls (solvent-only) and validate synergy via time-kill curves .

Q. How can computational models improve the prediction of Siccanin (TN)’s structure-activity relationships (SAR)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to target proteins (e.g., CYP51). A 2024 Journal of Chemical Information and Modeling study integrated quantum mechanical calculations (DFT) to refine electrostatic potential maps. Researchers should validate in silico predictions with mutagenesis data .

Methodological and Data Analysis Challenges

Q. What strategies mitigate batch-to-batch variability in Siccanin (TN) production for in vivo studies?

Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) for raw materials, use in-process analytics (e.g., inline FTIR), and adhere to Good Laboratory Practice (GLP). A 2025 ACS Pharmacology & Translational Science protocol reduced variability by 22% via real-time pH monitoring during fermentation .

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models for Siccanin (TN)?

Differences often stem from pharmacokinetic factors (e.g., metabolic degradation). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results. A 2023 Pharmaceutical Research study recommended coupling microdosing trials with LC-MS/MS plasma analysis to bridge gaps .

Literature and Reproducibility Guidelines

Q. What criteria should govern the selection of primary literature for Siccanin (TN) mechanism-of-action studies?

Prioritize studies with:

Q. How can researchers enhance reproducibility when documenting Siccanin (TN) synthesis for publication?

Follow the Beilstein Journal’s guidelines:

- Provide step-by-step procedures for key reactions (temps, times, yields).

- Include NMR spectra (with peak assignments) and HPLC chromatograms in supplementary files.

- Reference commercial sources for reagents (CAS numbers, purity grades) .

Tables: Key Data from Recent Studies

| Study Focus | Key Finding | Methodology | Source (Year) |

|---|---|---|---|

| Synthesis Optimization | 35% yield increase with microwave assistance | DoE, HPLC purity analysis | Organic Letters (2024) |

| Cytotoxicity Mechanism | ATP-normalized IC₅₀ reduces variability by 40% | Meta-analysis of 15 cell lines | ChemBioChem (2025) |

| Synergy with Azoles | FICI = 0.5 with sequential dosing | Checkerboard assay, time-kill curves | mBio (2023) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.